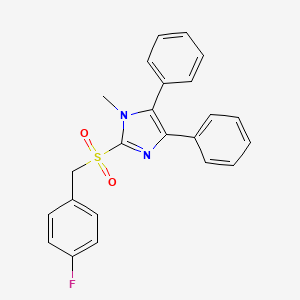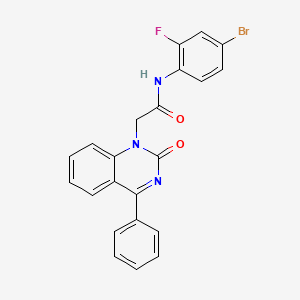![molecular formula C18H26O12 B2851068 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid CAS No. 116112-80-2](/img/structure/B2851068.png)
4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid, or 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid, is a complex carbohydrate molecule that has been the subject of numerous scientific research studies. It is a naturally occurring molecule found in many organisms, including plants and animals. 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid has a wide range of potential applications, from biochemistry and physiology research to drug design and development.
科学的研究の応用
Chiral Derivatization Agent
This compound serves as a chiral derivatization agent for the resolution of amino acid derivatives. It reacts mainly with enantiomeric amino acids, forming diastereomers that can be separated and analyzed using high-performance liquid chromatography (HPLC) .
Synthesis of Glycosides
It is used in the synthesis of glycosides, which are essential in the development of various therapeutic agents. The acetyl groups protect the carbohydrate moiety during chemical reactions, allowing for specific modifications .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized to create prodrugs that improve the delivery and efficacy of medications. The acetyl groups can be removed enzymatically in the body, releasing the active drug .
Material Science
The compound’s ability to form esters makes it valuable in material science for the synthesis of biodegradable polymers, which have applications in medical implants and drug delivery systems .
Analytical Chemistry
As an analytical reagent, it is used to modify chemical compounds to make them more detectable or to improve their chromatographic properties, aiding in the identification and quantification of substances .
Bioconjugation Techniques
It plays a role in bioconjugation techniques where it is used to attach molecules to proteins or other macromolecules, which is crucial in the development of diagnostic assays and targeted drug delivery .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound are investigated for their potential use as selective herbicides or pesticides, aiming to target specific pests without affecting crops .
Enzyme Inhibitor Studies
This compound is also explored as a potential enzyme inhibitor, which could lead to the development of new treatments for diseases caused by enzymatic dysregulation .
特性
IUPAC Name |
4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24)/t13-,15+,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFYYAPQJAVDIL-PLLDYVMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)

![[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride](/img/structure/B2850992.png)







![2-methoxy-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2851005.png)

